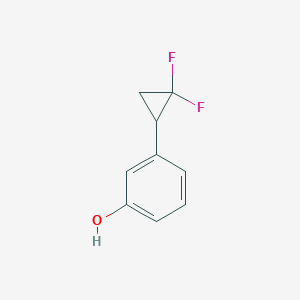

3-(2,2-Difluorocyclopropyl)phenol

Description

Properties

IUPAC Name |

3-(2,2-difluorocyclopropyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c10-9(11)5-8(9)6-2-1-3-7(12)4-6/h1-4,8,12H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKXVUBTZARHPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889886-89-8 | |

| Record name | 3-(2,2-difluorocyclopropyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(2,2-Difluorocyclopropyl)phenol involves the functionalization of organic molecules with fluorine substituents. One common method for preparing difluorocyclopropane derivatives involves the use of reagents such as (chlorodifluoromethyl)trimethylsilane and (bromodifluoromethyl)trimethylsilane. These reagents are used in difluorocyclopropanation reactions with electron-rich alkenes, yielding good results . The formation of difluorocarbene is typically achieved by heating the precursors in the presence of a catalyst .

Chemical Reactions Analysis

3-(2,2-Difluorocyclopropyl)phenol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The phenolic group in this compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with difluorocyclopropyl moieties exhibit potential anticancer properties. The unique electronic effects imparted by the fluorine atoms can influence biological activity, making these compounds candidates for further investigation in cancer therapeutics. Preliminary studies have shown that derivatives of 3-(2,2-Difluorocyclopropyl)phenol can inhibit certain cancer cell lines effectively .

Enzyme Inhibition : The compound has been studied as an inhibitor of specific enzymes. For instance, it has been shown to interact with ACC deaminase, a key enzyme in amino acid metabolism. The difluorocyclopropyl group enhances binding affinity and stability, suggesting potential applications in metabolic disorders and agricultural biochemistry .

Materials Science

Functional Phenolic Resins : this compound is being explored as a building block for functional phenolic resins. These resins are used in various applications including electronics and automotive sectors due to their excellent thermal stability and mechanical properties. The incorporation of difluorocyclopropyl groups into phenolic resins can improve their performance under heat and stress conditions, making them suitable for advanced materials .

Synthetic Organic Chemistry

Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for further functionalization through various chemical reactions such as electrophilic aromatic substitution and nucleophilic addition. Researchers have utilized this compound to synthesize novel organophosphine compounds via metal-free C–O bond cleavage reactions .

Case Studies

- Synthesis of Organophosphine Compounds : A study demonstrated an efficient method for synthesizing organophosphine derivatives from phenols using this compound as a precursor. This method highlights the compound's utility in developing new materials with potential applications in catalysis and pharmaceuticals.

- Biological Activity Assessment : A series of experiments evaluated the anticancer properties of various derivatives of this compound against different cancer cell lines. Results indicated significant cytotoxic effects, warranting further exploration into its mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorocyclopropyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the difluorocyclopropyl group can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Structural Isomers: Positional Variations

The position of the phenol group relative to the difluorocyclopropyl substituent significantly alters physicochemical properties.

2-(2,2-Difluorocyclopropyl)phenol

- Molecular Formula : C₉H₈F₂O

- Molecular Weight : 170.16 g/mol

- Key Difference: The phenol group is attached at the ortho position of the benzene ring relative to the difluorocyclopropyl group .

3-(2,2-Difluorocyclopropyl)phenol

- Molecular Formula : C₉H₈F₂O

- Molecular Weight : 170.16 g/mol

- Key Difference : Meta substitution allows greater spatial separation between functional groups, enhancing solubility and electronic conjugation .

Functional Group Analogues

2-Fluorophenol (CAS 367-12-4)

- Molecular Formula : C₆H₅FO

- Molecular Weight : 112.11 g/mol

- Key Difference: Lacks the cyclopropyl ring; features a single fluorine atom at the ortho position of phenol .

- Impact: Simpler structure with reduced lipophilicity (clogP ~1.3 vs. ~2.5 for this compound). Lower metabolic stability due to absence of the cyclopropyl group’s strain-induced reactivity .

2,2-Difluorocyclopropyl Methanol (CAS 509072-57-5)

- Molecular Formula : C₄H₆F₂O

- Molecular Weight : 108.09 g/mol

- Key Difference: Replaces the phenol group with a primary alcohol.

- Impact: Reduced acidity (pKa ~16 for alcohols vs. ~10 for phenols) and altered reactivity in nucleophilic substitutions .

Physicochemical and Electronic Properties

| Property | This compound | 2-(2,2-Difluorocyclopropyl)phenol | 2-Fluorophenol |

|---|---|---|---|

| Molecular Weight | 170.16 g/mol | 170.16 g/mol | 112.11 g/mol |

| logP (Predicted) | ~2.5 | ~2.4 | ~1.3 |

| pKa (Phenol) | ~8.5–9.0 | ~8.0–8.5 | ~8.3 |

| Boiling Point | Not reported | Not reported | 178–180°C |

Notes:

- The difluorocyclopropyl group in both isomers lowers phenol pKa compared to non-fluorinated analogs (e.g., phenol pKa ~9.9) due to electron-withdrawing effects .

- Ortho-substituted isomers exhibit slightly lower pKa due to proximity of the electronegative cyclopropyl group .

Q & A

What are the most reliable synthetic routes for 3-(2,2-difluorocyclopropyl)phenol, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves cyclopropanation and fluorination steps. A key intermediate is the cyclopropyl ring precursor, such as (2,2-difluorocyclopropyl)methanol (CID 2761401, C₄H₆F₂O) . For example, coupling a fluorinated cyclopropane with a phenol derivative via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution can yield the target compound. Evidence from a 2023 patent application highlights the use of carboxamide derivatives with similar cyclopropyl motifs, suggesting palladium-catalyzed reactions under inert atmospheres (e.g., N₂) at 80–100°C . Optimizing solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of boronic acid/phenol precursors is critical to minimize byproducts like dehalogenated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.